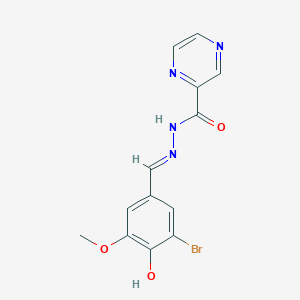
N'-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide is a chemical compound with the molecular formula C15H13BrN2O3. This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a methoxy group attached to a benzylidene moiety, linked to a pyrazinecarbohydrazide. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide typically involves the condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 2-pyrazinecarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and purification would apply, with potential scaling up of the reaction conditions and optimization of yields.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the bromine atom or reduce the pyrazine ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a de-brominated or reduced pyrazine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)benzohydrazide
- N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide
- N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-hydroxybenzohydrazide
Uniqueness
N’-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-2-pyrazinecarbohydrazide is unique due to the presence of the pyrazine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C13H11BrN4O3 |
|---|---|
Poids moléculaire |
351.16 g/mol |
Nom IUPAC |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN4O3/c1-21-11-5-8(4-9(14)12(11)19)6-17-18-13(20)10-7-15-2-3-16-10/h2-7,19H,1H3,(H,18,20)/b17-6+ |
Clé InChI |
NXWBBRUXQXKEAH-UBKPWBPPSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=NC=CN=C2)Br)O |
SMILES canonique |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=NC=CN=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
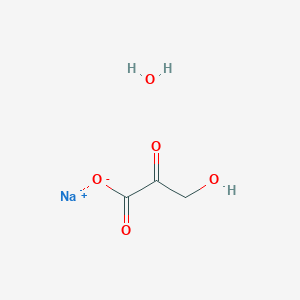

![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
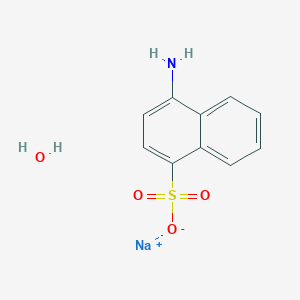
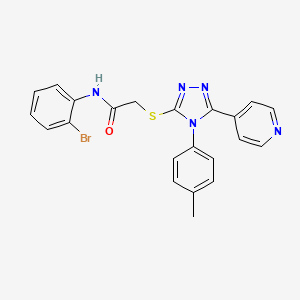
![Bis(5h-dibenzo[a,d]cyclohepten-5-yl)amine](/img/structure/B12056767.png)
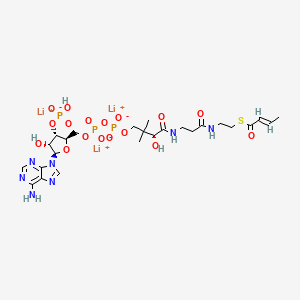
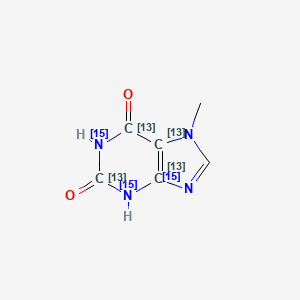


![tert-butyl N-[5-[(Z)-N'-hydroxycarbamimidoyl]pyridin-2-yl]carbamate](/img/structure/B12056805.png)
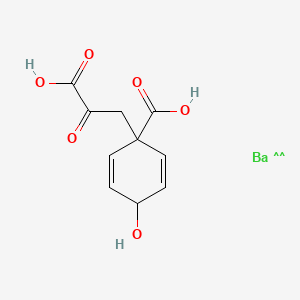
![N-(2-Aminoethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide 2,2,2-trifluoroacetate](/img/structure/B12056820.png)
